Iptacopan hydrochloride

Description

Properties

IUPAC Name |

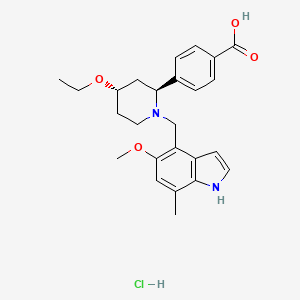

4-[(2S,4S)-4-ethoxy-1-[(5-methoxy-7-methyl-1H-indol-4-yl)methyl]piperidin-2-yl]benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O4.ClH/c1-4-31-19-10-12-27(22(14-19)17-5-7-18(8-6-17)25(28)29)15-21-20-9-11-26-24(20)16(2)13-23(21)30-3;/h5-9,11,13,19,22,26H,4,10,12,14-15H2,1-3H3,(H,28,29);1H/t19-,22-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZXOFFLNHXEJE-CQERKEQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)O)CC3=C(C=C(C4=C3C=CN4)C)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1646321-63-2 | |

| Record name | Iptacopan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1646321632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPTACOPAN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9HY4W0ZW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Factor B Inhibition in C3 Glomerulopathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C3 glomerulopathy (C3G) is a rare and debilitating kidney disease driven by dysregulation of the alternative pathway (AP) of the complement system. Uncontrolled activation of this pathway leads to the deposition of C3 complement fragments in the glomeruli, causing inflammation and progressive kidney damage. Factor B is a critical serine protease that plays a central role in the amplification of the AP. Consequently, inhibiting Factor B has emerged as a highly promising therapeutic strategy for C3G. This technical guide provides an in-depth overview of the role of Factor B inhibition in C3G, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing the underlying biological pathways.

Introduction to C3 Glomerulopathy and the Alternative Pathway

C3 glomerulopathy is characterized by the dominant deposition of C3 in the glomeruli, with little to no immunoglobulin presence.[1][2] The disease encompasses two main subtypes, dense deposit disease (DDD) and C3 glomerulonephritis (C3GN), which are distinguished by the location and appearance of the C3 deposits on electron microscopy.[1][2]

The pathogenesis of C3G is rooted in the overactivation of the alternative complement pathway.[3][4] The AP is a crucial component of the innate immune system that, under normal conditions, provides a rapid defense against pathogens. However, in C3G, genetic mutations or autoantibodies that impair regulatory proteins lead to its chronic and uncontrolled activation.[4]

The alternative pathway is initiated by the spontaneous hydrolysis of C3 to C3(H2O).[5] This allows for the binding of Factor B, which is then cleaved by Factor D to form the initial C3 convertase, C3(H2O)Bb.[5] This convertase cleaves more C3 into C3a (an anaphylatoxin) and C3b. C3b can then bind to surfaces and interact with Factor B to form more C3bBb, the active C3 convertase of the AP. This creates a powerful amplification loop that is central to the pathology of C3G.[6]

Factor B: The Linchpin of the Alternative Pathway Amplification Loop

Factor B is a serine protease and a key component of the AP.[7] It is essential for the formation and catalytic activity of the AP C3 and C5 convertases.[6] By binding to C3b and being subsequently cleaved by Factor D, it forms the C3bBb complex, the C3 convertase that drives the amplification of the complement cascade.[8] Given its central and non-redundant role, Factor B is an attractive therapeutic target for diseases driven by AP overactivation.[6] Inhibiting Factor B effectively blocks the amplification loop and subsequent downstream inflammatory events.[6][9]

Therapeutic Rationale for Factor B Inhibition in C3G

Targeting Factor B offers a specific and upstream approach to controlling the dysregulated AP in C3G. Unlike broader immunosuppressants, Factor B inhibitors directly address the underlying disease mechanism.[3] By preventing the formation of the C3 convertase, these inhibitors can halt the excessive cleavage of C3, thereby reducing the deposition of C3 fragments in the glomeruli and mitigating inflammation and kidney damage.[6][10]

Signaling Pathway of the Alternative Complement Pathway and Factor B Inhibition

Caption: Alternative complement pathway and the point of intervention for Factor B inhibitors.

Iptacopan (B608621) (LNP023): A First-in-Class Oral Factor B Inhibitor

Iptacopan (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B.[11] It selectively and reversibly binds to Factor B, preventing its interaction with C3b and thereby blocking the formation of the C3 convertase.[12] This mechanism of action effectively halts the amplification loop of the alternative pathway.[10]

Clinical Trial Data for Iptacopan in C3G

Clinical trials of iptacopan in patients with C3G have demonstrated significant and clinically meaningful reductions in proteinuria and stabilization of renal function.[13][14]

| Clinical Trial Phase | Key Efficacy Endpoints | Results | Reference |

| Phase II (NCT03832114) | Reduction in proteinuria (UPCR) at 12 weeks in native C3G patients. | 49% reduction.[13] | [13] |

| Change in C3 deposit score in kidney transplant patients with recurrent C3G. | Significant reduction (p=0.0313).[11] | [11] | |

| Stabilization of renal function (eGFR). | eGFR remained stable during treatment.[13][15] | [13][15] | |

| Phase III (APPEAR-C3G, NCT04817618) | Reduction in proteinuria at 6 months compared to placebo. | Statistically significant and clinically meaningful reduction.[14] | [14] |

Preclinical Evidence

Preclinical studies in mouse models of C3G have provided a strong rationale for targeting Factor B. In mice with a heterozygous deficiency of Factor H (Cfh+/-), which mimics aspects of human C3G, siRNA-mediated silencing of liver Factor B expression normalized circulating C3 levels, reduced glomerular C3 deposits, and limited mesangial electron-dense deposits.[7] These animal models have been crucial in demonstrating that uncontrolled AP activation drives the pathogenesis of C3G and that inhibiting key components of this pathway can ameliorate the disease.[16]

Experimental Protocols

Assessment of Alternative Pathway Activity

1. Hemolytic Assays (AH50): This is a classic method to assess the functional integrity of the AP.[8]

-

Principle: Patient serum is incubated with rabbit erythrocytes, which are not protected by human complement regulatory proteins and are therefore susceptible to lysis by the AP. The amount of hemolysis is proportional to the activity of the AP.

-

Methodology:

-

Serial dilutions of patient serum are prepared in a buffer that chelates calcium to block the classical and lectin pathways (e.g., GVB-Mg-EGTA).

-

Rabbit erythrocytes are added to each dilution.

-

The mixture is incubated at 37°C to allow for complement activation and cell lysis.

-

The reaction is stopped, and intact erythrocytes are pelleted by centrifugation.

-

The amount of hemoglobin released into the supernatant, a measure of lysis, is quantified spectrophotometrically at 415 nm.

-

The AH50 value is the reciprocal of the serum dilution that causes 50% hemolysis.

-

2. ELISA-Based Assays: These assays provide a more specific and quantitative measure of AP activation.[17][18]

-

Principle: Microtiter plates are coated with an activator of the AP (e.g., lipopolysaccharide). Patient serum is added, and the formation of the membrane attack complex (MAC) is detected using an antibody against a neoepitope on C9.[18]

-

Methodology:

-

ELISA plates are coated with LPS and blocked.

-

Patient serum, diluted in a specific buffer to prevent interference from other pathways, is added to the wells.[18]

-

After incubation, the plates are washed, and a primary antibody specific for a neoantigen on the C5b-9 complex is added.

-

A secondary, enzyme-conjugated antibody is then added.

-

A substrate is added, and the resulting color change is measured spectrophotometrically. The optical density is proportional to the AP activity.

-

Measurement of C3 Deposition in Renal Biopsies

1. Immunofluorescence (IF) Microscopy: This is the standard method for diagnosing C3G and assessing the extent of C3 deposition.

-

Principle: A fluorescently labeled antibody against C3 is used to visualize C3 deposits in frozen sections of a kidney biopsy.

-

Methodology:

-

A fresh kidney biopsy specimen is snap-frozen.

-

Thin sections (e.g., 4 µm) are cut using a cryostat.

-

The sections are incubated with a fluorescein (B123965) isothiocyanate (FITC)-labeled anti-human C3c antibody.[19]

-

After washing, the sections are mounted and examined under a fluorescence microscope.

-

The intensity and pattern of C3 staining are graded (e.g., from 0 to 4+). In C3G, there is dominant C3 staining (at least two orders of magnitude greater than any immunoglobulin).[1]

-

2. Electron Microscopy (EM): EM is essential for distinguishing between DDD and C3GN and for characterizing the ultrastructural location of the deposits.[1]

-

Principle: The high resolution of the electron microscope allows for the visualization of electron-dense deposits within the different structures of the glomerulus.

-

Methodology:

-

Small pieces of the renal biopsy are fixed in glutaraldehyde.

-

The tissue is post-fixed in osmium tetroxide, dehydrated, and embedded in resin.

-

Ultrathin sections are cut and stained with uranyl acetate (B1210297) and lead citrate.

-

The sections are examined with a transmission electron microscope to identify the location (e.g., mesangial, subendothelial, intramembranous) and density of the deposits.[20]

-

Experimental Workflow for Evaluating a Factor B Inhibitor

Caption: A typical workflow for the development of a Factor B inhibitor for C3G.

Conclusion

The dysregulation of the alternative complement pathway is the central driver of C3 glomerulopathy. Factor B, as a critical component of the AP amplification loop, represents a highly rational and effective therapeutic target. The development of oral Factor B inhibitors, such as iptacopan, has ushered in a new era of targeted therapy for C3G. Clinical data have demonstrated that this approach can significantly reduce proteinuria, a key marker of kidney damage, and stabilize renal function, offering much-needed hope for patients with this progressive disease. Continued research and development in this area are crucial for further refining treatment strategies and improving long-term outcomes for individuals with C3G.

References

- 1. C3 glomerulopathy — understanding a rare complement-driven renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C3 glomerulopathy: consensus report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. login.medscape.com [login.medscape.com]

- 4. Frontiers | Factor B and C4b2a Autoantibodies in C3 Glomerulopathy [frontiersin.org]

- 5. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]

- 6. Frontiers | Factor B as a therapeutic target for the treatment of complement-mediated diseases [frontiersin.org]

- 7. Liver factor B silencing to cure C3 glomerulopathy: Evidence from a mouse model of complement dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Factor B as a therapeutic target for the treatment of complement-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novartis iptacopan meets primary endpoints in Phase II study in rare kidney disease C3 glomerulopathy (C3G) [prnewswire.com]

- 12. Research Portal [iro.uiowa.edu]

- 13. Novartis’ iptacopan reduces proteinuria in rare renal disease trial [clinicaltrialsarena.com]

- 14. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 15. Efficacy and Safety of Iptacopan in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. C3 Glomerulopathy – Complement-Driven Kidney Disease – Creative Biolabs Complement Therapeutics Blog [creative-biolabs.com]

- 17. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 18. hycultbiotech.com [hycultbiotech.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Kidney Biopsy of the Month: C3 Glomerulonephritis - Renal Fellow Network [renalfellow.org]

In-Depth Technical Guide: Iptacopan (LNP023) Binding Affinity to Human Factor B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Iptacopan (LNP023) to human Factor B. It includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathway and experimental workflows.

Core Data Summary: Binding Affinity of Iptacopan to Human Factor B

Iptacopan is a potent and selective inhibitor of human Factor B, a key serine protease in the alternative complement pathway.[1] Its high-affinity binding disrupts the formation of the C3 convertase, a critical step in the amplification of the complement cascade.[1] The binding affinity of Iptacopan has been characterized using various biochemical and biophysical methods, with key quantitative data summarized in the table below.

| Parameter | Value | Method | Source |

| Kd | 7.9 nM (± 1.9 nM) | Surface Plasmon Resonance (SPR) | Schubart et al., 2019[2][3]; MedchemExpress[4] |

| IC50 | 10 nM | Factor B enzymatic assay | MedchemExpress[4] |

| IC50 | 12 nM | Factor B enzymatic assay | |

| IC50 | 130 nM | AP-induced MAC formation (50% human serum) | |

| IC50 | 400 nM | Hemolysis of PNH erythrocytes | Schubart et al., 2019[5] |

Signaling Pathway and Mechanism of Action

The alternative complement pathway is a crucial component of the innate immune system. It is initiated by the spontaneous hydrolysis of C3 to C3(H2O), which then binds to Factor B. This complex is subsequently cleaved by Factor D to form the fluid-phase C3 convertase, C3(H2O)Bb. This convertase cleaves more C3 into C3a and C3b. C3b can covalently attach to surfaces and bind to Factor B, which is then cleaved by Factor D to form the surface-bound C3 convertase, C3bBb. This convertase is the central amplification enzyme of the alternative pathway, leading to further C3 cleavage and the downstream formation of the membrane attack complex (MAC), which lyses pathogens and cells.

Iptacopan exerts its inhibitory effect by binding with high affinity to the serine protease domain of Factor B.[1] This binding prevents the cleavage of Factor B by Factor D, thereby blocking the formation of the active C3 convertase (C3bBb).[1] Consequently, the amplification loop of the alternative pathway is suppressed.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the binding affinity of Iptacopan to human Factor B.

Surface Plasmon Resonance (SPR) for Kd Determination

This protocol outlines the general procedure for determining the dissociation constant (Kd) of Iptacopan for Factor B using SPR. Specific parameters may vary based on the instrument and sensor chip used.

Objective: To measure the binding kinetics and affinity of Iptacopan to immobilized human Factor B.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Human Factor B (ligand)

-

Iptacopan (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Activation reagents (e.g., EDC/NHS)

-

Blocking agent (e.g., ethanolamine-HCl)

Protocol:

-

Sensor Chip Preparation:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

-

Ligand Immobilization:

-

Dilute human Factor B in the immobilization buffer to a concentration of 10-50 µg/mL.

-

Inject the Factor B solution over the activated sensor surface until the desired immobilization level is reached (typically 2000-3000 Response Units).

-

Inject the blocking agent to deactivate any remaining active esters.

-

-

Analyte Binding:

-

Prepare a series of dilutions of Iptacopan in running buffer (e.g., 0.1 nM to 100 nM).

-

Inject each concentration of Iptacopan over the immobilized Factor B surface for a defined association time, followed by a dissociation phase with running buffer.

-

A blank injection of running buffer should be used for double referencing.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Hemolysis Assay for IC50 Determination

This functional assay measures the ability of Iptacopan to inhibit the alternative pathway-mediated lysis of red blood cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Iptacopan in a functional alternative pathway assay.

Materials:

-

Rabbit red blood cells (rRBCs)

-

Normal human serum (NHS) as a source of complement

-

Gelatin Veronal Buffer with Mg2+ and EGTA (GVB-Mg-EGTA)

-

Iptacopan

-

Spectrophotometer

Protocol:

-

Preparation of rRBCs:

-

Wash rRBCs with GVB-Mg-EGTA until the supernatant is clear.

-

Resuspend the rRBCs to a final concentration of 2 x 10^8 cells/mL.

-

-

Assay Setup:

-

Prepare a serial dilution of Iptacopan in GVB-Mg-EGTA.

-

In a 96-well plate, add the diluted Iptacopan, NHS (typically at a final concentration of 10-20%), and the rRBC suspension.

-

Include control wells for 0% lysis (rRBCs in buffer) and 100% lysis (rRBCs in water).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30-60 minutes.

-

Centrifuge the plate to pellet the intact rRBCs.

-

Transfer the supernatant to a new plate and measure the absorbance at 412-415 nm to quantify the amount of hemoglobin released.

-

-

Data Analysis:

-

Calculate the percentage of hemolysis for each Iptacopan concentration relative to the 0% and 100% lysis controls.

-

Plot the percentage of hemolysis against the log of the Iptacopan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the binding affinity of a small molecule inhibitor to its protein target.

References

Structural Analysis of the Iptacopan Hydrochloride Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iptacopan (B608621) (LNP023) is a first-in-class, orally bioavailable, small molecule inhibitor of complement Factor B, a key serine protease in the alternative complement pathway.[1][2] By directly binding to Factor B, Iptacopan potently and selectively blocks the amplification of the complement cascade, a crucial driver of the pathophysiology of several complement-mediated diseases.[2][3] This technical guide provides an in-depth structural analysis of the Iptacopan hydrochloride binding pocket within human Factor B, based on the crystal structure deposited in the Protein Data Bank (PDB). It details the key molecular interactions, presents quantitative binding data, and outlines the experimental methodologies employed for structure determination and binding affinity assessment. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of complement biology and the development of novel therapeutics targeting this pathway.

Introduction to Iptacopan and the Alternative Complement Pathway

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. It can be activated through three distinct pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) is unique in that it is continuously active at a low level, a process known as "tick-over," allowing for rapid surveillance and response to threats. However, dysregulation of the AP can lead to excessive complement activation and subsequent damage to host tissues, contributing to the pathogenesis of a range of diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy.

Factor B is a central zymogen in the AP. Upon binding to C3b, it is cleaved by Factor D to form the active serine protease Bb. The resulting C3bBb complex is the AP C3 convertase, which proteolytically cleaves C3 into C3a and C3b, initiating a powerful amplification loop. Iptacopan exerts its therapeutic effect by binding to the serine protease domain of Factor B, preventing its cleavage and the subsequent formation of the C3 convertase.

Structural Overview of the Iptacopan-Factor B Complex

The crystal structure of the human Factor B protease domain in complex with Iptacopan has been solved at a resolution of 1.70 Å and is available in the Protein Data Bank under the accession code 6RAV .[4] This high-resolution structure provides a detailed atomic-level view of the binding interface and the molecular interactions that govern the potent and selective inhibition of Factor B by Iptacopan.

Iptacopan binds within the active site of the Factor B serine protease domain, occupying the S1 and S3 specificity pockets. The binding mode reveals a combination of hydrogen bonds and hydrophobic interactions that anchor the inhibitor firmly in the active site.

Key Interacting Residues and Binding Interactions

A detailed analysis of the 6RAV crystal structure reveals several key interactions between Iptacopan and the Factor B binding pocket. These interactions are crucial for the high-affinity binding of the inhibitor.

| Iptacopan Moiety | Factor B Residue | Interaction Type |

| Indole (B1671886) ring | Occupies the S1 specificity pocket | |

| Piperidine (B6355638) core | Occupies the S3 specificity pocket | |

| Amine of piperidine | Gly216 | Hydrogen Bond |

| Ethoxy group | Thr190 | Hydrogen Bond |

Table 1: Summary of Key Molecular Interactions between Iptacopan and Factor B.

The indole moiety of Iptacopan is a key structural feature that fits snugly into the hydrophobic S1 pocket of Factor B.[5] This interaction is a major contributor to the binding affinity. Furthermore, the piperidine core of the molecule extends into the S3 pocket.[5]

Of particular importance are the hydrogen bonds formed between Iptacopan and the backbone of the protein. A critical hydrogen bond is observed between the nitrogen atom of the piperidine ring of Iptacopan and the backbone carbonyl oxygen of Glycine 216 .[5] An additional hydrogen bond is formed between the ethoxy group of Iptacopan and the side chain of Threonine 190 .[5] These specific hydrogen bonds provide directional interactions that contribute significantly to the precise orientation and stabilization of the inhibitor within the binding site.

Quantitative Binding Data

The potency of Iptacopan as a Factor B inhibitor has been characterized by various in vitro assays. The following table summarizes the key quantitative data for the binding of Iptacopan to Factor B.

| Parameter | Value | Assay Type |

| IC50 | 10 nM | Enzyme Inhibition Assay |

| Kd | 7.9 nM | Not Specified |

Table 2: Quantitative Binding Affinity of Iptacopan for Factor B.

The low nanomolar IC50 and Kd values demonstrate the high-affinity binding of Iptacopan to its target, Factor B.[3] This potent inhibition at the molecular level translates to effective blockade of the alternative complement pathway in cellular and in vivo models.

Experimental Protocols

X-ray Crystallography for Structure Determination (PDB: 6RAV)

The determination of the crystal structure of the Iptacopan-Factor B complex involved the following general steps:

-

Protein Expression and Purification: The protease domain of human Factor B was expressed, likely in a recombinant system (e.g., E. coli or insect cells), and purified to homogeneity using standard chromatographic techniques.

-

Crystallization: The purified Factor B protein was co-crystallized with Iptacopan. This involves mixing the protein and the inhibitor and screening a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to identify conditions that yield diffraction-quality crystals.

-

X-ray Diffraction Data Collection: A single, high-quality crystal was selected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern was recorded on a detector. For PDB entry 6RAV, the data were collected to a resolution of 1.70 Å.[4]

-

Structure Solution and Refinement: The phases of the diffracted X-rays were determined, and an initial electron density map was calculated. A model of the protein-ligand complex was built into this map and refined against the experimental data to yield the final, high-resolution structure.

Binding Affinity Assays

The IC50 value for Iptacopan was likely determined using an in vitro enzyme inhibition assay. A typical protocol would involve:

-

Reagents: Purified active Factor B (or its catalytic domain, Bb), a specific substrate for Factor B that produces a detectable signal (e.g., colorimetric or fluorescent), and varying concentrations of Iptacopan.

-

Assay Procedure:

-

Factor B is incubated with a range of Iptacopan concentrations.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction progress is monitored over time by measuring the signal generated from substrate cleavage.

-

-

Data Analysis: The rate of the enzymatic reaction is plotted against the concentration of Iptacopan. The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined from this dose-response curve.

Signaling Pathway

Conclusion

The high-resolution crystal structure of Iptacopan in complex with Factor B provides invaluable insights into its mechanism of action. The specific hydrogen bonding and hydrophobic interactions within the S1 and S3 pockets of the active site explain the potent and selective inhibition of this key enzyme in the alternative complement pathway. This detailed structural and quantitative understanding is instrumental for the rational design of next-generation complement inhibitors and for advancing our knowledge of the molecular basis of complement-mediated diseases. The successful development of Iptacopan underscores the therapeutic potential of targeting Factor B and paves the way for novel treatments for a range of debilitating conditions.

References

- 1. iptacopan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. What is the mechanism of Iptacopan? [synapse.patsnap.com]

- 3. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

Pharmacodynamics of Iptacopan in the Alternative Complement Pathway: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the pharmacodynamics of Iptacopan (B608621) (LNP023), a first-in-class, oral, small-molecule inhibitor of Factor B.[1][2] Iptacopan offers a targeted therapeutic approach for complement-mediated diseases by selectively inhibiting the alternative complement pathway (AP).[2][3] This document details its mechanism of action, presents quantitative pharmacodynamic data from clinical studies, outlines key experimental methodologies, and provides visual representations of the relevant biological pathways and workflows.

Introduction to Iptacopan and the Alternative Complement Pathway

The complement system is a crucial component of the innate immune system, comprising three activation pathways: the classical, lectin, and alternative pathways.[3] The alternative pathway (AP) is unique in that it is continuously active at a low level through a "tickover" mechanism, serving as a powerful amplification loop for all complement activation.[4][5] Dysregulation of the AP is a key driver in the pathophysiology of several rare and debilitating diseases, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and IgA nephropathy (IgAN).[6][7]

Iptacopan is an orally administered, potent, and selective inhibitor of Factor B, a serine protease that is essential for the formation of the AP C3 convertase.[1][6][8] By targeting this proximal step, Iptacopan effectively blocks the amplification of the complement cascade, thereby controlling both intravascular and extravascular hemolysis in PNH and reducing renal inflammation and damage in complement-mediated kidney diseases.[9][10]

Mechanism of Action

The Alternative Complement Pathway (AP)

The AP is initiated by the spontaneous hydrolysis of C3 to C3(H₂O).[4][11] This allows Factor B to bind, which is then cleaved by the constitutively active protease, Factor D, to form the initial C3 convertase, C3(H₂O)Bb. This enzyme cleaves more C3 into C3a (an anaphylatoxin) and C3b.[11] The newly generated C3b can covalently bind to cell surfaces. Surface-bound C3b then binds another molecule of Factor B, which is again cleaved by Factor D to form the potent AP C3 convertase, C3bBb .[6] This C3 convertase is the central engine of an amplification loop, generating vast quantities of C3b, leading to opsonization and the formation of the C5 convertase. The C5 convertase cleaves C5, initiating the terminal pathway and the assembly of the lytic membrane attack complex (MAC, C5b-9).[4][7]

Caption: The Alternative Complement Pathway activation and amplification loop.

Iptacopan's Inhibition of Factor B

Iptacopan is a direct inhibitor that binds with high affinity and selectivity to the protease domain of Factor B.[6] This binding prevents Factor B from associating with C3b to form the pro-convertase complex (C3bB).[6] Consequently, Factor D cannot cleave Factor B into its active fragment, Bb. By preventing the formation of the C3 convertase (C3bBb), Iptacopan effectively halts the entire AP amplification loop and the subsequent downstream generation of C3a, C5a, and the MAC.[3][12] This targeted mechanism leaves the antibody-dependent classical pathway and the lectin pathway intact for pathogen recognition and initial response, while controlling the pathological overactivation characteristic of certain diseases.[3]

Caption: Iptacopan binds Factor B, blocking C3 convertase formation.

Quantitative Pharmacodynamic Data

Clinical studies in healthy volunteers and patients with PNH, C3G, and IgAN have demonstrated that Iptacopan produces rapid, potent, and sustained inhibition of the AP in a dose-dependent manner.[1][13] The 200 mg twice-daily (BID) dose has been identified as optimal for achieving maximal disease control.[14]

Table 1: Inhibition of Alternative Pathway Activity (Wieslab® Assay)

The Wieslab® assay measures the functional capacity of the AP by quantifying the formation of C5b-9 ex vivo. Iptacopan administration leads to near-complete inhibition of AP activity.

| Iptacopan Dose (BID) | Population | Maximum Inhibition | Sustained Inhibition | Citation(s) |

| 25 mg | Healthy Volunteers | >87% (after first dose) | >60% | [1] |

| 50 mg | Healthy Volunteers | >87% (after first dose) | >60% | [1] |

| 100 mg | Healthy Volunteers | >87% (after first dose) | >60% | [1] |

| 200 mg | Healthy Volunteers | >87% (after first dose) | >80% | [1] |

| 200 mg | C3G Patients | Full Inhibition | Full Inhibition | [10] |

Table 2: Effect on Key Complement Biomarkers

Iptacopan treatment leads to significant changes in circulating biomarkers, confirming its mechanism of action and target engagement.

| Biomarker | Disease Context | Baseline | Effect of Iptacopan (200 mg BID) | Citation(s) |

| Plasma Bb | Healthy Volunteers, PNH, C3G | Elevated in disease | Rapid and sustained decrease | [1][10][13] |

| Serum C3 | C3G | Often low | Sustained normalization in most patients | [10] |

| Plasma sC5b-9 | C3G | Markedly elevated (1306 ng/ml) | Reduced to 398.8 ng/ml by Day 84 | [10] |

| Urine sC5b-9 | C3G | Markedly elevated (61.7 pg/nmol) | Reduced to 6.5 pg/nmol by Day 84 | [10] |

Table 3: Exposure-Response Relationships for Iptacopan 200 mg BID

Exposure-response modeling has been used to rationalize dose selection, demonstrating that the 200 mg BID regimen achieves plasma concentrations sufficient to produce maximal or near-maximal effects on key biomarkers.

| Parameter | Definition | EC₉₀ / EC₉₅ Value (Trough Concentration) | % Patients at 200 mg BID Reaching Target | Citation(s) |

| Wieslab® Assay | 95% of max response | >750 ng/mL (EC₉₅) | High | [14] |

| Plasma Bb | 90% of max response | 521 ng/mL (EC₉₀) | 97% | [13][15] |

| Plasma sC5b-9 | 90% of max response | 682 ng/mL (EC₉₀) | 94% | [15] |

| LDH (PNH) | 95% of max response | >700 ng/mL (EC₉₅) | High | [14] |

| Hemoglobin (PNH) | 95% of max response | >650 ng/mL (EC₉₅) | High | [14] |

Key Experimental Protocols

The pharmacodynamic effects of Iptacopan are assessed using a panel of validated biomarker assays.

Wieslab® Alternative Pathway ELISA

-

Principle: This is an enzyme-linked immunosorbent assay (ELISA) that quantifies the amount of C5b-9 (MAC) generated ex vivo after specific activation of the AP. It measures the functional integrity of the entire pathway.

-

Methodology:

-

Patient serum samples are collected at specified time points before and after Iptacopan administration.

-

Serum is diluted and added to microtiter plate wells pre-coated with activators of the alternative pathway (e.g., lipopolysaccharide).

-

The plate is incubated, allowing the AP cascade to proceed if not inhibited.

-

A specific antibody against a neoantigen on the C5b-9 complex is added, followed by a conjugated secondary antibody (e.g., alkaline phosphatase-conjugated).

-

A substrate is added, and the resulting colorimetric change is measured with a spectrophotometer.

-

The amount of C5b-9 formed is inversely proportional to the inhibitory activity of Iptacopan in the serum sample. Results are often expressed as a percentage of pre-dose activity.[13][15]

-

Quantification of Plasma Bb and sC5b-9

-

Principle: Standard sandwich ELISA kits are used to measure the concentration of specific complement fragments in plasma.

-

Methodology:

-

Plasma samples are collected using an anticoagulant (e.g., EDTA) to prevent ex vivo complement activation.

-

Samples are added to microtiter plates coated with a capture antibody specific for either the Bb fragment or the C5b-9 complex.

-

After incubation and washing, a detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate.

-

A chromogenic substrate is added, and the absorbance is read.

-

Concentrations are determined by comparing sample absorbance to a standard curve generated from known concentrations of the analyte.[10][13]

-

Caption: Workflow for assessing the pharmacodynamics of Iptacopan.

Safety and Tolerability

Across multiple clinical trials in healthy participants and patient populations, Iptacopan has been generally well-tolerated.[1][16] The most common adverse events reported were mild to moderate in severity.[3] As with other complement inhibitors, there is a potential risk of serious infections with encapsulated bacteria, and appropriate vaccinations are required.[17]

Conclusion

The pharmacodynamics of Iptacopan are characterized by rapid, potent, and sustained inhibition of the alternative complement pathway. Its mechanism, the selective inhibition of Factor B, is confirmed by dose-dependent reductions in AP functional activity and profound changes in key biomarkers such as Bb and sC5b-9.[1][10] Exposure-response analyses have successfully rationalized the selection of the 200 mg BID dose, which achieves trough concentrations sufficient for maximal therapeutic effect in the majority of patients.[14] This robust pharmacodynamic profile underpins the clinical efficacy of Iptacopan as a transformative oral therapy for a range of complement-mediated diseases.

References

- 1. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Iptacopan? [synapse.patsnap.com]

- 4. Overview of Complement Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]

- 7. Alternative complement pathway - Wikipedia [en.wikipedia.org]

- 8. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism Of Action | FABHALTA® (iptacopan) | PNH | HCP [fabhalta-hcp.com]

- 10. Efficacy and Safety of Iptacopan in Patients With C3 Glomerulopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How is Complement Activated in Alternative Pathway - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ashpublications.org [ashpublications.org]

- 15. ashpublications.org [ashpublications.org]

- 16. Results of a randomized double-blind placebo-controlled Phase 2 study propose iptacopan as an alternative complement pathway inhibitor for IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

Iptacopan Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Introduction

Iptacopan, marketed under the brand name Fabhalta, is a first-in-class, oral, small-molecule inhibitor of complement Factor B.[1][2][3][4] Developed by Novartis, it represents a significant advancement in the treatment of complement-driven diseases by selectively targeting the alternative complement pathway.[5][6][7] This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and clinical data associated with Iptacopan hydrochloride (formerly known as LNP023).

Iptacopan's journey from a research compound to an approved therapeutic has been marked by its potent and selective inhibition of Factor B, a key component of the alternative complement pathway's amplification loop.[5] Its development has focused on a range of rare and debilitating conditions where this pathway is dysregulated, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and IgA nephropathy (IgAN).[2] The US Food and Drug Administration (FDA) approved Iptacopan for the treatment of adults with PNH in December 2023.[1][8][9] It has since gained further approvals for reducing proteinuria in adults with primary IgA nephropathy and for the treatment of C3G.[1][10][11]

Mechanism of Action: Targeting the Alternative Complement Pathway

The complement system is a critical component of the innate immune system, and its dysregulation is central to the pathophysiology of several diseases.[7] The alternative pathway (AP) functions as a powerful amplification loop for complement activation.[5][7] Iptacopan exerts its therapeutic effect by specifically binding to and inhibiting Factor B, a serine protease essential for the formation of the AP C3 convertase (C3bBb).[5][8]

By inhibiting Factor B, Iptacopan effectively blocks the amplification loop of the complement cascade.[5] This proximal inhibition has dual effects in diseases like PNH:

-

Control of Extravascular Hemolysis (EVH): It prevents the cleavage of C3 into C3b, thereby reducing the opsonization of red blood cells and their subsequent destruction by phagocytes in the liver and spleen.[1][8][12][13]

-

Control of Intravascular Hemolysis (IVH): By blocking the formation of C3 convertase, it prevents the downstream generation of the membrane attack complex (MAC), which is responsible for the direct lysis of red blood cells within blood vessels.[1][8][12][13]

In complement-mediated renal diseases such as IgAN and C3G, the overactivation of the alternative pathway leads to the deposition of complement components in the glomeruli, causing inflammation and kidney damage.[11][12][14] Iptacopan's targeted inhibition of Factor B reduces this localized complement activation, thereby decreasing proteinuria and slowing disease progression.[6][15]

Synthesis of this compound

While the original research patent outlined the initial synthesis, more practical and scalable routes have since been developed.[3][9][16] A reported practical synthesis achieves Iptacopan in a seven-step reaction with a total yield of approximately 29%.[3][9] A key feature of this improved synthesis is the use of a biocatalytic reduction step to establish the required stereochemistry with high purity.[3][9][16]

The synthesis involves the preparation of two key fragments: the substituted indole (B1671886) moiety and the piperidine (B6355638) core, which are then coupled.

Experimental Protocols

Biocatalytic Reduction of Ketone Intermediate (Synthesis of Intermediate 12) A pivotal step in the synthesis is the stereoselective reduction of a ketone precursor to form the chiral alcohol intermediate.[3][9][16] This is achieved using a ketoreductase enzyme.

-

Reaction Conditions: A substrate concentration of 100 g/L of the ketone precursor is reacted with 15 g/L of frozen cell pellets of the selected ketoreductase enzyme (M8) and 7.5 g/L of a glucose dehydrogenase (GDH) for cofactor regeneration.[16]

-

System: The reaction is carried out in a phosphate-buffered saline (PBS) solution (100 mM, pH 7.0) containing 2.0 equivalents of glucose.[16] A cosolvent, such as 10-20% DMSO, is used to improve substrate solubility.[9][16]

-

Procedure: The mixture is incubated for approximately 18 hours at 25-35°C with agitation (e.g., 220 rpm).[9][16]

-

Outcome: This enzymatic method yields the desired (2S,4S)-hydroxy intermediate with high optical purity (ee >99%) and high yield.[3][9]

Reductive Amination and Final Steps (Synthesis of Iptacopan) The key piperidine core is coupled with the indole aldehyde fragment via reductive amination, followed by final deprotection and salt formation steps.

-

Reductive Amination: The piperidine core intermediate (5.0 g, 16.7 mmol) and the indole aldehyde intermediate (7.2 g, 25.1 mmol) are dissolved in anhydrous ethanol (B145695) (20 mL).[9] An iridium catalyst (e.g., Ir(CO)₂Acac, 0.05 mol%) and a base (DIPEA, 2.4 g, 18.4 mmol) are added.[9] The reaction is performed under a hydrogen atmosphere (20 bar) at an elevated temperature (90°C).[9]

-

Hydrolysis: The resulting ester (8.5 g, 15.8 mmol) is dissolved in a mixture of methanol (B129727) (20 mL) and tetrahydrofuran (B95107) (10 mL).[9] An aqueous solution of 1 M lithium hydroxide (B78521) (79 mL, 79 mmol) is added, and the reaction is heated to 45°C until completion, as monitored by TLC.[9] This step hydrolyzes the ester to a carboxylic acid and removes a Boc protecting group.[9]

-

Salt Formation: The final Iptacopan free base is then treated with hydrochloric acid to yield this compound.

Quantitative Data Summary

Iptacopan has been evaluated in numerous preclinical and clinical studies, generating a substantial body of quantitative data regarding its potency, pharmacokinetics, and efficacy.

In Vitro Potency

| Parameter | Value | Description |

| IC₅₀ | 10 nM | Half-maximal inhibitory concentration against Factor B.[4] |

| K_D | 7.9 nM | Dissociation constant, indicating high binding affinity to Factor B.[4] |

Pharmacokinetics (Phase 1, Healthy Volunteers)

The pharmacokinetics of Iptacopan were assessed in a first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) study.[17][18]

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters [17]

| Dose | Tₘₐₓ (h, median) | Cₘₐₓ (ng/mL, mean ± SD) | AUC₀₋∞ (h·ng/mL, mean ± SD) | t½ (h, mean ± SD) |

| 50 mg | 1.13 | 994 ± 211 | 12700 ± 2910 | 15.5 ± 5.18 |

| 100 mg | 1.26 | 1370 ± 155 | 17500 ± 3730 | 18.4 ± 5.12 |

| 200 mg | 1.00 | 1980 ± 459 | 25600 ± 8050 | 13.5 ± 2.58 |

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters (Day 14, Steady State) [18]

| Dose (twice daily) | Tₘₐₓ (h, median) |

| 25 mg | 1.75 |

| 50 mg | 1.50 |

| 100 mg | 1.00 |

| 200 mg | 0.88 |

Note: After multiple oral doses, Iptacopan plasma concentrations increased rapidly and dose-dependently, with rapid absorption indicated by median Tₘₐₓ values between 0.88 and 1.75 hours at steady state.[18]

Clinical Efficacy Data

Table 3: Efficacy in C3 Glomerulopathy (APPEAR-C3G Phase III Study, 6 months) [14][19]

| Endpoint | Iptacopan (200 mg twice daily) | Placebo | Result |

| Change in UPCR | -30.2% (from baseline) | +7.6% (from baseline) | 35.1% relative reduction vs. placebo (p=0.014).[14][19] |

| Change in eGFR | +2.2 mL/min/1.73 m² | (vs. placebo) | Numerical improvement (not statistically significant).[19] |

Table 4: Efficacy in IgA Nephropathy (APPLAUSE-IgAN Phase III Study, 9 months) [20]

| Endpoint | Iptacopan | Placebo | Result |

| Change in UPCR | - | - | 38.3% lower mean UPCR vs. placebo (p<0.001).[20] |

| Change in urinary sC5b-9 | -97.6% (median change) | +47% (median change) | Near-complete suppression of a key complement activation biomarker.[20] |

Table 5: Efficacy in Paroxysmal Nocturnal Hemoglobinuria (APPL-PNH Phase III Study) [8]

| Endpoint | Result |

| Sustained Hemoglobin Improvement | 82.3% of patients experienced a sustained improvement in hemoglobin levels without the need for blood transfusions.[8] |

Logical Relationship of Therapeutic Effect

The clinical benefits of Iptacopan are a direct consequence of its specific mechanism of action, which translates into measurable biomarker changes and, ultimately, improved patient outcomes.

Conclusion

This compound is a testament to the power of targeted drug design. Its discovery and development as a selective, oral inhibitor of Factor B have provided a new therapeutic paradigm for several debilitating complement-mediated diseases. By precisely targeting the alternative complement pathway's amplification loop, Iptacopan effectively controls both intravascular and extravascular hemolysis in PNH and mitigates kidney damage in glomerulopathies like C3G and IgAN. The practical and scalable synthesis, featuring a key biocatalytic step, ensures its availability for patients. The robust body of clinical data underscores its efficacy and favorable safety profile, establishing Iptacopan as a foundational therapy in the management of these rare disorders.

References

- 1. Iptacopan - Wikipedia [en.wikipedia.org]

- 2. novartis.com [novartis.com]

- 3. A Practical Method for Synthesizing Iptacopan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What is the mechanism of Iptacopan? [synapse.patsnap.com]

- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 7. sics20.chemistrycongresses.ch [sics20.chemistrycongresses.ch]

- 8. Iptacopan | C25H30N2O4 | CID 90467622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Fabhalta (iptacopan) FDA Approval History - Drugs.com [drugs.com]

- 12. reference.medscape.com [reference.medscape.com]

- 13. drugs.com [drugs.com]

- 14. Iptacopan Is Safe and Effective for Patients With C3G | Docwire News [docwirenews.com]

- 15. mdnewsline.com [mdnewsline.com]

- 16. researchgate.net [researchgate.net]

- 17. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 18. Pardon Our Interruption [medcommshydhosting.com]

- 19. novartis.com [novartis.com]

- 20. medpagetoday.com [medpagetoday.com]

In Vitro Characterization of Iptacopan: A Technical Guide to Its Inhibition of Factor B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iptacopan (LNP023) is a first-in-class, orally administered small molecule inhibitor of Factor B, a key serine protease in the alternative pathway (AP) of the complement system.[1][2] By directly and reversibly binding to Factor B, Iptacopan effectively blocks the formation and amplification of the C3 convertase (C3bBb), a critical enzymatic complex responsible for driving the downstream effects of the alternative pathway.[3][4] This targeted inhibition of the AP makes Iptacopan a promising therapeutic agent for a range of complement-mediated diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and C3 glomerulopathy (C3G).[5][6] In PNH, Iptacopan controls both intravascular hemolysis, mediated by the membrane attack complex (MAC), and extravascular hemolysis, which is facilitated by C3b opsonization.[7][8] This technical guide provides an in-depth overview of the in vitro characterization of Iptacopan, focusing on its binding affinity, inhibitory activity, and mechanism of action. Detailed experimental protocols for key assays are provided to enable replication and further investigation by researchers in the field.

Data Presentation

The following tables summarize the key quantitative data for the in vitro characterization of Iptacopan.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (KD) | 7.9 nM | Surface Plasmon Resonance (SPR) | [1][9] |

| Factor B Inhibition (IC50) | 10 nM | Biochemical Assay | [1][9] |

| AP-induced MAC Formation Inhibition (IC50) | 130 nM | Hemolytic Assay | [9] |

| Wieslab® AP Assay (EC90 in healthy volunteers) | 706 ng/mL | ELISA | [10] |

| Wieslab® AP Assay (EC90 in patients) | 1281 ng/mL | ELISA | [10] |

Table 1: Binding Affinity and Inhibitory Concentrations of Iptacopan.

Signaling Pathways and Experimental Workflows

Alternative Complement Pathway and Iptacopan's Mechanism of Action

The alternative complement pathway is a crucial component of the innate immune system that, when dysregulated, can contribute to the pathology of various diseases. Iptacopan's therapeutic effect stems from its specific inhibition of Factor B within this cascade.

Caption: Iptacopan inhibits the alternative complement pathway by targeting Factor B.

Experimental Workflow: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Caption: Workflow for determining Iptacopan's binding kinetics to Factor B via SPR.

Experimental Workflow: Alternative Pathway Hemolytic Assay

This assay measures the ability of a compound to inhibit the lysis of red blood cells mediated by the alternative complement pathway.

Caption: Workflow for assessing Iptacopan's inhibition of alternative pathway-mediated hemolysis.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the determination of the binding affinity and kinetics of Iptacopan to human Factor B using SPR.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Human Factor B (ligand)

-

Iptacopan (analyte)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

-

Sensor Chip Preparation:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

-

Ligand Immobilization:

-

Inject a solution of human Factor B (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~5000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

-

Analyte Interaction:

-

Prepare a dilution series of Iptacopan in running buffer (e.g., 0.1 nM to 1 µM).

-

Inject each concentration of Iptacopan over the immobilized Factor B surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

-

Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).

-

-

Surface Regeneration:

-

After each Iptacopan injection cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., a short pulse of Glycine-HCl, pH 2.0) to remove bound analyte.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Alternative Pathway Hemolytic Assay

This assay measures the inhibitory effect of Iptacopan on the alternative complement pathway-mediated lysis of rabbit erythrocytes.

Materials:

-

Rabbit erythrocytes (Er)

-

Normal human serum (NHS) as a source of complement

-

GVB-Mg-EGTA buffer (Gelatin Veronal Buffer with MgCl2 and EGTA)

-

Iptacopan

-

96-well microplate

-

Microplate reader (412 nm)

Procedure:

-

Preparation of Reagents:

-

Wash rabbit erythrocytes three times with GVB-Mg-EGTA buffer and resuspend to a final concentration of 2 x 108 cells/mL.

-

Prepare a serial dilution of Iptacopan in GVB-Mg-EGTA buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add 50 µL of each Iptacopan dilution.

-

Add 50 µL of diluted NHS (e.g., 1:4 dilution in GVB-Mg-EGTA buffer) to each well.

-

Pre-incubate the plate at 37°C for 30 minutes to allow Iptacopan to bind to Factor B.

-

Add 50 µL of the rabbit erythrocyte suspension to each well.

-

Incubate the plate at 37°C for 60 minutes with gentle shaking.

-

-

Measurement of Hemolysis:

-

Stop the reaction by adding 100 µL of cold GVB-EDTA buffer to each well.

-

Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact erythrocytes.

-

Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released.

-

-

Data Analysis:

-

Include controls for 0% lysis (erythrocytes in buffer only) and 100% lysis (erythrocytes in distilled water).

-

Calculate the percentage of hemolysis for each Iptacopan concentration relative to the controls.

-

Plot the percentage of inhibition against the Iptacopan concentration and determine the IC50 value.

-

C3 Convertase Functional Assay

This assay assesses the ability of Iptacopan to inhibit the formation and activity of the alternative pathway C3 convertase.

Materials:

-

Purified human C3, Factor B, and Factor D

-

Iptacopan

-

Assay buffer (e.g., Tris-buffered saline with MgCl2)

-

ELISA plate coated with an anti-C3b antibody

-

HRP-conjugated anti-Bb antibody

-

Substrate for HRP (e.g., TMB)

-

96-well microplate

-

Microplate reader

Procedure:

-

C3b Immobilization:

-

Coat a 96-well ELISA plate with purified C3b overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20) and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

-

C3 Convertase Assembly and Inhibition:

-

Prepare a serial dilution of Iptacopan in assay buffer.

-

In a separate plate, pre-incubate Factor B with the Iptacopan dilutions for 30 minutes at 37°C.

-

Add the Factor B/Iptacopan mixture and Factor D to the C3b-coated plate.

-

Incubate for 60 minutes at 37°C to allow for C3 convertase formation.

-

-

Detection of C3 Convertase:

-

Wash the plate to remove unbound components.

-

Add an HRP-conjugated anti-Bb antibody to detect the Bb fragment of the assembled C3 convertase.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Development and Measurement:

-

Wash the plate and add the HRP substrate.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm.

-

-

Data Analysis:

-

The absorbance is proportional to the amount of C3 convertase formed.

-

Calculate the percentage of inhibition for each Iptacopan concentration and determine the IC50 value.

-

Wieslab® Alternative Pathway ELISA

This commercially available ELISA kit measures the functional activity of the alternative complement pathway and can be used to assess the inhibitory effect of Iptacopan.

Materials:

-

Wieslab® Complement System Alternative Pathway kit

-

Human serum samples

-

Iptacopan

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Collect and process human serum according to the kit instructions.

-

Spike serum samples with various concentrations of Iptacopan.

-

-

Assay Protocol (as per manufacturer's instructions):

-

The assay plate is coated with activators of the alternative pathway.

-

Dilute the serum samples (with and without Iptacopan) in the provided diluent containing a blocker for the classical pathway.

-

Add the diluted samples to the wells and incubate to allow for complement activation and the formation of the C5b-9 (MAC) complex.

-

Wash the wells and add an alkaline phosphatase-labeled antibody specific for a neoantigen on the C5b-9 complex.

-

Incubate, wash, and then add the substrate solution.

-

-

Measurement and Data Analysis:

-

Measure the absorbance at the appropriate wavelength.

-

The amount of C5b-9 generated is proportional to the functional activity of the alternative pathway.

-

Calculate the percentage of inhibition for each Iptacopan concentration and determine the EC50 or EC90 value.[10]

-

Conclusion

The in vitro characterization of Iptacopan robustly demonstrates its potent and selective inhibition of Factor B and the alternative complement pathway. The data generated from assays such as SPR, hemolytic assays, and C3 convertase functional assays provide a clear understanding of its mechanism of action and inhibitory potency. These findings underpin the clinical development of Iptacopan as a targeted therapy for complement-mediated diseases, offering a promising oral treatment option for patients. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the properties of Iptacopan and other complement inhibitors.

References

- 1. A novel method for direct measurement of complement convertases activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 4. Functional Hemolytic Test for Complement Alternative Pathway Convertase Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. Identification of C3b-binding Small Molecule Complement Inhibitors Using Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. chemaxon.com [chemaxon.com]

- 8. The alternative pathway hemolytic assay [bio-protocol.org]

- 9. A Cell-Based Assay to Measure the Activity of the Complement Convertases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

Preclinical Evidence for Iptacopan in IgA Nephropathy Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iptacopan (LNP023) is a first-in-class, oral, small molecule inhibitor of Factor B, a key component of the alternative complement pathway. Its development for IgA nephropathy (IgAN) is founded on the critical role of this pathway in the pathogenesis of the disease. While extensive clinical data from Phase II and the pivotal Phase III APPLAUSE-IgAN trial have demonstrated its efficacy in reducing proteinuria and slowing disease progression in human patients, specific preclinical data from IgA nephropathy animal models are not extensively available in the public domain.

This technical guide synthesizes the foundational knowledge of Iptacopan's mechanism of action, which forms the basis of its therapeutic rationale. In the absence of specific published preclinical studies, this document outlines the well-established signaling pathway of the alternative complement system and Iptacopan's targeted intervention. Furthermore, it presents a hypothetical experimental workflow that would be archetypal for the preclinical evaluation of such a compound in IgAN models. To provide quantitative context, a summary of the significant clinical outcomes is included, underscoring the successful translation of the preclinical rationale to clinical efficacy.

Introduction: The Rationale for Targeting the Alternative Complement Pathway in IgA Nephropathy

IgA nephropathy is the most common primary glomerulonephritis globally and a significant cause of chronic kidney disease and end-stage renal disease. The pathogenesis is understood as a multi-hit process initiated by the deposition of galactose-deficient IgA1-containing immune complexes in the glomerular mesangium. A crucial subsequent step in driving glomerular inflammation and injury is the activation of the alternative complement pathway.[1][2] This activation leads to the production of pro-inflammatory mediators and the formation of the membrane attack complex (MAC), causing cellular damage and proteinuria.

Iptacopan is a targeted therapy designed to intervene at a critical juncture of this pathological cascade. By selectively inhibiting Factor B, Iptacopan prevents the formation of the C3 convertase of the alternative pathway, thereby blocking the amplification loop of complement activation and its downstream inflammatory consequences.[3][4]

Mechanism of Action of Iptacopan

Iptacopan's therapeutic effect stems from its potent and selective inhibition of Factor B. The alternative complement pathway is in a state of continuous low-level activation, which is amplified in the presence of activators, such as the IgA immune complexes found in the kidneys of IgAN patients.

The core of the alternative pathway's amplification loop is the C3 convertase (C3bBb). Its formation is dependent on the cleavage of Factor B by Factor D after it binds to C3b. Iptacopan binds to Factor B, preventing its cleavage and subsequent participation in the formation of the active C3 convertase. This targeted blockade effectively halts the positive feedback loop of the alternative pathway.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of the alternative complement pathway and the specific point of intervention by Iptacopan.

Hypothetical Preclinical Experimental Workflow

While specific preclinical studies for Iptacopan in IgAN models are not publicly detailed, a typical experimental workflow to assess its efficacy would involve several key stages. The following diagram illustrates a logical progression for such a preclinical investigation.

Detailed Methodologies for Key Hypothetical Experiments

-

Animal Model Selection: The choice of an appropriate animal model is critical. Commonly used models for IgAN include the grouped ddY mouse, which spontaneously develops an IgAN-like disease, and transgenic models such as those expressing human IgA1 and the Fc alpha receptor (CD89). These models aim to recapitulate key features of human IgAN, including mesangial IgA deposition, hematuria, and proteinuria.

-

Dose-Ranging and Administration: Preliminary studies would establish the optimal dose range and frequency of oral Iptacopan administration. This would involve assessing the drug's safety and tolerability in the chosen animal model, monitoring for any adverse effects.

-

Efficacy Evaluation: In a formal efficacy study, animals would be randomized to receive either Iptacopan or a vehicle control over a defined period. Key parameters to be monitored would include:

-

Proteinuria: Measured at regular intervals (e.g., weekly or bi-weekly) through urine collection and analysis of the urine protein-to-creatinine ratio (UPCR).

-

Hematuria: Assessed through urinalysis.

-

Kidney Function: Monitored by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples would be collected to determine the plasma concentration of Iptacopan over time (PK). To assess its biological activity (PD), levels of complement biomarkers, such as plasma Bb and serum C3 levels, would be measured to confirm target engagement and inhibition of the alternative pathway.

-

Histopathological Analysis: At the end of the study, kidneys would be harvested for histological examination. This would involve:

-

Immunofluorescence Staining: To quantify the deposition of IgA and C3 in the glomeruli.

-

Light Microscopy: To assess glomerular and tubulointerstitial changes, such as mesangial cell proliferation, matrix expansion, and fibrosis, using stains like Periodic acid-Schiff (PAS) and Masson's trichrome.

-

Quantitative Data Summary: Clinical Trial Outcomes

In the absence of publicly available quantitative preclinical data, the following tables summarize the key efficacy findings from the clinical development of Iptacopan in human patients with IgA nephropathy. This clinical evidence underscores the therapeutic potential that would have been suggested by successful preclinical studies.

Table 1: Key Efficacy Results from the Phase II Study of Iptacopan in IgA Nephropathy

| Parameter | Iptacopan 200 mg bid | Placebo | p-value |

| Change in UPCR at 3 Months | 23% reduction | - | 0.038 (for dose-response) |

| Change in UPCR at 6 Months | Further reduction from baseline | - | - |

| Data from the Phase II study (NCT03373461) demonstrated a significant dose-dependent reduction in proteinuria.[1] |

Table 2: Key Efficacy Results from the Interim Analysis of the Phase III APPLAUSE-IgAN Study

| Parameter | Iptacopan 200 mg bid + Supportive Care | Placebo + Supportive Care |

| Reduction in Proteinuria (UPCR) at 9 Months | 38.3% | - |

| The pre-specified interim analysis of the APPLAUSE-IgAN study (NCT04578834) showed a statistically significant and clinically meaningful reduction in proteinuria.[5] |

Conclusion

Iptacopan represents a significant advancement in the treatment of IgA nephropathy, directly targeting the underlying disease mechanism of alternative complement pathway activation. While specific preclinical data in IgAN animal models are not widely published, the well-understood mechanism of action of Iptacopan as a Factor B inhibitor provides a strong scientific rationale for its use. The hypothetical preclinical workflow outlined in this document illustrates the standard process for evaluating such a therapeutic agent. The robust and positive data from the clinical trial program serve as a powerful validation of this targeted approach, demonstrating a successful translation from mechanistic understanding to patient benefit. Further publication of preclinical findings would be of great interest to the scientific community to fully delineate the in vivo effects of Iptacopan in models of IgA nephropathy.

References

- 1. Targeting the Alternative Complement Pathway With Iptacopan to Treat IgA Nephropathy: Design and Rationale of the APPLAUSE-IgAN Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novartis.com [novartis.com]

- 3. What is the mechanism of action of Iptacopan? [synapse.patsnap.com]

- 4. Iptacopan for IgA Nephropathy · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 5. Iptacopan Reduces Proteinuria in IgA Nephropathy: Novartis Reports Significant Results [synapse.patsnap.com]

An In-depth Technical Guide to the Core Chemical Structure and Properties of Iptacopan

Introduction to Iptacopan (B608621)

Iptacopan, also known as LNP023, is a first-in-class, orally bioavailable small molecule inhibitor of complement Factor B.[1] Developed by Novartis, it represents a significant advancement in the treatment of complement-mediated diseases.[1] By selectively targeting the alternative complement pathway, Iptacopan offers a novel therapeutic approach for conditions such as paroxysmal nocturnal hemoglobinuria (PNH), IgA nephropathy (IgAN), and C3 glomerulopathy (C3G).[1][2] On December 5, 2023, the U.S. Food and Drug Administration (FDA) approved Iptacopan, under the brand name Fabhalta®, for the treatment of adults with PNH.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to Iptacopan for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Iptacopan is a complex small molecule with the IUPAC name 4-((2S,4S)-4-ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic acid. It is a member of the class of indoles, substituted at specific positions to achieve its desired pharmacological activity.

Table 1: Physicochemical Properties of Iptacopan

| Property | Value | Source |

| Molecular Formula | C25H30N2O4 | [3] |

| Molecular Weight | 422.5 g/mol | [3] |

| CAS Number | 1644670-37-0 | [3] |

| Appearance | White to pale purplish-pink powder | [3] |

| Solubility | Slightly soluble in water | [3] |

Mechanism of Action

Iptacopan is a potent and selective inhibitor of Factor B, a key serine protease in the alternative complement pathway.[1][4] The alternative pathway is a crucial component of the innate immune system that, when dysregulated, can contribute to the pathogenesis of several diseases.[4]

The mechanism of action of Iptacopan involves binding to Factor B and preventing its association with C3b, thereby inhibiting the formation of the alternative pathway C3 convertase (C3bBb).[4] This blockade has two major downstream effects:

-

Inhibition of C3 cleavage: By preventing the formation of the C3 convertase, Iptacopan limits the cleavage of C3 into its active fragments, C3a and C3b.[4]

-

Suppression of the amplification loop: The alternative pathway functions as an amplification loop for all three complement pathways (classical, lectin, and alternative). By inhibiting this loop, Iptacopan effectively dampens the overall complement response.[4]

This targeted inhibition of the alternative pathway, while leaving the classical and lectin pathways largely intact, is a key feature of Iptacopan's therapeutic profile, potentially preserving important immune surveillance functions.[4]

Caption: Mechanism of action of Iptacopan in the alternative complement pathway.

Pharmacological Properties

In Vitro Potency and Binding Affinity

Iptacopan demonstrates high potency and selective binding to Factor B.

Table 2: In Vitro Potency and Binding Affinity of Iptacopan

| Parameter | Value | Assay | Source |

| IC50 (Factor B) | 10 nM | Enzymatic Assay | [3] |

| Kd (Factor B) | 7.9 nM | Surface Plasmon Resonance | [3] |

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of Iptacopan.

Table 3: Pharmacokinetic Parameters of Iptacopan in Healthy Volunteers (200 mg twice daily)

| Parameter | Value | Source |

| Tmax (median) | ~2 hours | [5] |

| Half-life (mean) | 18-25 hours | [5] |

| Bioavailability | High (62.2% in rats) | [3] |

| Metabolism | Primarily via CYP2C8 (98%) and to a lesser extent CYP2D6 (2%) | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, proprietary protocols for Iptacopan are not fully available in the public domain, this section outlines the principles and general methodologies for key assays used in its characterization.

Factor B Inhibition Assay (IC50 Determination)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against an enzyme like Factor B is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the inhibition of the interaction between two binding partners, one labeled with a donor fluorophore and the other with an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

Generalized Protocol:

-

Reagents: Recombinant human Factor B, C3b, a labeled antibody against a tag on one of the proteins (e.g., anti-His-Europium), and a fluorescently labeled binding partner (e.g., fluorescently tagged C3b).

-

Assay Procedure:

-

Iptacopan is serially diluted to a range of concentrations.

-

Factor B and C3b are incubated with the different concentrations of Iptacopan.

-

The TR-FRET donor and acceptor reagents are added.

-